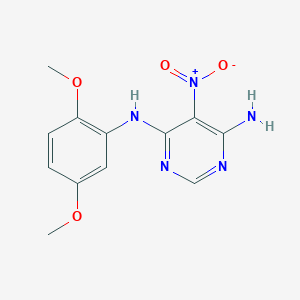

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUEUHNRYVEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Nitration of 2,5-dimethoxyaniline: The starting material, 2,5-dimethoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

Formation of the pyrimidine ring: The nitrated product is then reacted with a suitable reagent, such as cyanamide or guanidine, under basic conditions to form the pyrimidine ring.

Substitution reaction: The final step involves the substitution of the amino groups at the 4- and 6-positions of the pyrimidine ring with the 2,5-dimethoxyphenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Materials Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

Biology and Medicine:

Drug Development: The compound can be explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry:

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.

Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability and UV resistance.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

*Estimated based on structural similarity to the target compound.

Key Observations:

Aromatic vs. In contrast, 5-nitro-N,N′-diphenylpyrimidine-4,6-diamine () lacks methoxy groups, reducing electron-donating effects and increasing hydrophobicity. The sec-butyl derivative () replaces aromatic groups with a branched alkyl chain, favoring lipophilicity but limiting interactions with polar biological targets.

Ring Size and Flexibility: The 3-methylpiperidinyl group (6-membered ring) in the target compound offers greater conformational flexibility compared to the pyrrolidinyl analog (5-membered ring) ().

Nitro Group Positioning :

- All compounds share a nitro group at position 5, a strong electron-withdrawing moiety that stabilizes the pyrimidine ring and influences reactivity in nucleophilic substitution reactions.

Physicochemical and Functional Implications

- Solubility : The 2,5-dimethoxyphenyl and cyclic amine substituents in the target compound () likely improve aqueous solubility compared to the purely aromatic diphenyl derivative (), which may aggregate in polar solvents.

- Bioavailability : The sec-butyl analog () has a lower molecular weight (211.2 g/mol) and fewer aromatic groups, suggesting higher membrane permeability but reduced target specificity.

- Synthetic Accessibility : The target compound’s 3-methylpiperidinyl group requires multi-step synthesis involving piperidine functionalization, whereas the pyrrolidinyl analog () could be synthesized via simpler cyclization routes .

Research and Application Trends

- Medicinal Chemistry : The target compound’s nitro-pyrimidine core is structurally analogous to kinase inhibitors like imatinib, where nitro groups facilitate hydrogen bonding with ATP-binding pockets .

- Material Science : The diphenyl derivative () has been explored in organic electronics due to its planar aromatic system, though its lack of methoxy groups limits tunability .

Biological Activity

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a nitro group and a dimethoxyphenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

- Molecular Formula: C₁₁H₁₃N₅O₂

- Molecular Weight: 233.25 g/mol

Structural Features

The compound contains:

- A pyrimidine ring with amino groups at positions 4 and 6.

- A nitro group at position 5.

- A 2,5-dimethoxyphenyl substituent at position N4.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₃N₅O₂ | Contains a nitro group and dimethoxyphenyl substituent. |

| N4-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | C₉H₉N₅O₂ | Lacks the 2,5-dimethoxy substitution; simpler structure. |

| 5-Nitro-2-amino-pyrimidin-4(3H)-one | C₄H₅N₅O₂ | Contains a hydroxyl group; may exhibit different activities. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown potential as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain kinases involved in signal transduction pathways.

- Antiproliferative Effects: It has demonstrated activity against cancer cell lines by inducing apoptosis.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Case Studies and Research Findings

-

Anticancer Activity:

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple lines including HT-29 (colon cancer) and TK-10 (renal cancer) cells.

-

Antimicrobial Properties:

- In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for S. aureus.

-

Mechanistic Insights:

- Research utilizing molecular docking studies suggested that this compound binds effectively to the active sites of target enzymes, potentially altering their conformation and inhibiting their function.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | [Research Study on Cell Lines] |

| Antimicrobial | Moderate activity against bacteria | [In Vitro Antibacterial Study] |

| Enzyme Inhibition | Inhibits specific kinases | [Molecular Docking Study] |

Q & A

Q. Example Protocol :

Dissolve 5-nitropyrimidine-4,6-dichloride (1 equiv) and 2,5-dimethoxyaniline (1.2 equiv) in ethanol.

Add DIEA (2 equiv) and reflux at 85°C for 12–24 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?

Advanced Research Focus

Substituents like nitro groups and aryl amines significantly affect solubility, stability, and electronic properties:

- Nitro group : Enhances electron-withdrawing effects, stabilizing the ring but reducing solubility in polar solvents .

- Methoxy groups : Increase lipophilicity (logP ~2.8–3.2) and may influence π-π stacking interactions in biological systems .

- Amino groups : Enable hydrogen bonding, critical for binding to biological targets (e.g., enzymes) .

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C18H24N6O4, MW 388.42) .

- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Tip : Use DFT calculations (Gaussian16) to predict NMR chemical shifts and compare with experimental data .

How can computational modeling predict the compound’s biological activity or binding mechanisms?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase targets (e.g., Bcr-Abl, EGFR) using AutoDock Vina. The nitro and methoxy groups may form hydrogen bonds with catalytic lysine or aspartate residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Case Study : A pyrimidine analog (N4-(4-methylphenyl)-...) showed IC50 = 0.8 µM against Bcr-Abl kinase via π-stacking with Phe382 .

How should researchers address contradictions in biological activity data across similar pyrimidine derivatives?

Q. Advanced Research Focus

- Dose-Response Analysis : Validate activity thresholds (e.g., IC50 values) across multiple assays (e.g., MTT vs. ATPase assays).

- Metabolic Stability : Test in hepatocyte microsomes to rule out false negatives from rapid degradation .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

Example : A quinazoline-diamine analog showed anti-inflammatory activity in rats but no effect in vitro, suggesting prodrug activation .

What strategies improve yield in multi-step syntheses of N4-aryl-5-nitropyrimidine derivatives?

Q. Advanced Research Focus

- Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 30 minutes (e.g., 80°C, 300 W) .

- Flow Chemistry : Achieve >90% yield by optimizing residence time and temperature gradients .

- Protecting Groups : Temporarily block reactive amines (e.g., Boc) to prevent side reactions during nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.